## How to minimize ODM-203 off-target kinase inhibition

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | OdM1     |           |
| Cat. No.:            | B1578477 | Get Quote |

## **Technical Support Center: ODM-203**

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing off-target kinase inhibition of ODM-203.

## Frequently Asked Questions (FAQs)

Q1: What is ODM-203 and what are its primary targets?

A1: ODM-203 is an orally available, selective dual inhibitor of Fibroblast Growth Factor Receptors (FGFRs) and Vascular Endothelial Growth Factor Receptors (VEGFRs).[1][2] It demonstrates equipotent inhibition of FGFR1, FGFR2, FGFR3, FGFR4, VEGFR1, VEGFR2, and VEGFR3 in the low nanomolar range.[1]

Q2: Why is minimizing off-target kinase inhibition important?

A2: Minimizing off-target effects is crucial to ensure that the observed biological effects are due to the inhibition of the intended targets (FGFRs and VEGFRs) and not other kinases. Off-target inhibition can lead to misinterpretation of experimental results, unexpected cellular phenotypes, and potential toxicity in preclinical and clinical studies.

Q3: Is ODM-203 a completely selective inhibitor?

A3: While ODM-203 is highly selective for the FGFR and VEGFR families, it is not completely specific. Kinome-wide screening has revealed that at a concentration of 1  $\mu$ M, ODM-203 can



inhibit a small number of other kinases.

Q4: What are the known off-target kinases of ODM-203?

A4: A kinome scan of 317 kinases revealed that at a 1  $\mu$ M concentration, ODM-203 inhibits nine non-FGFR/VEGFR kinases by more than 70%. These kinases are detailed in the data table below.

# Troubleshooting Guide Issue 1: Unexpected Phenotype Observed in Cellular Assays

You are observing a cellular phenotype that cannot be readily explained by the inhibition of FGFR or VEGFR signaling pathways.

Possible Cause: Off-target kinase inhibition.

**Troubleshooting Steps:** 

- Review the Off-Target Profile: Consult the ODM-203 off-target kinase inhibition data provided below. Determine if any of the known off-target kinases are involved in the signaling pathway related to your observed phenotype.
- Dose-Response Experiment: Perform a dose-response experiment with ODM-203 in your cellular assay. If the unexpected phenotype occurs at a significantly higher concentration than that required for FGFR/VEGFR inhibition, it is more likely to be an off-target effect.
- Use a Structurally Unrelated Inhibitor: To confirm that the phenotype is due to off-target effects, use a structurally unrelated inhibitor with a different off-target profile but similar potency for FGFRs and VEGFRs. If the phenotype is not replicated, it is likely an off-target effect of ODM-203.
- Rescue Experiment: If a specific off-target kinase is suspected, attempt a rescue experiment
  by overexpressing a drug-resistant mutant of that kinase or by activating its downstream
  signaling pathway.



## Issue 2: Discrepancy Between Biochemical and Cellular Assay Results

The potency of ODM-203 in your cellular assay is significantly lower than its reported biochemical IC50 values for FGFRs and VEGFRs.

#### Possible Cause:

- Cellular Permeability and Efflux: The compound may have poor cell permeability or be actively transported out of the cell by efflux pumps.
- High Intracellular ATP Concentration: In cellular environments, high concentrations of ATP can compete with ATP-competitive inhibitors like ODM-203, leading to a decrease in apparent potency.
- Protein Binding: ODM-203 may bind to other intracellular proteins, reducing its free concentration available to bind to the target kinases.

#### **Troubleshooting Steps:**

- Cellular Target Engagement Assay: Utilize a cellular target engagement assay, such as NanoBRET or KiNativ, to confirm that ODM-203 is binding to its intended targets within the cell at the expected concentrations.
- Vary ATP Concentration in Biochemical Assays: Perform biochemical kinase assays with varying concentrations of ATP to assess the impact on ODM-203 potency.
- Assess Cell Permeability: Use standard in vitro assays to determine the cell permeability of ODM-203 in your specific cell line.

## **Data Presentation**

## Table 1: On-Target Kinase Inhibition Profile of ODM-203



| Kinase | IC50 (nM) |
|--------|-----------|
| FGFR1  | 11        |
| FGFR2  | 16        |
| FGFR3  | 6         |
| FGFR4  | 35        |
| VEGFR1 | 26        |
| VEGFR2 | 9         |
| VEGFR3 | 5         |

Data from in vitro biochemical assays.[1]

Table 2: Known Off-Target Kinase Inhibition of ODM-203

| Kinase | Remaining Activity (%) at 1 μM ODM-203 |
|--------|----------------------------------------|
| CLK1   | 10                                     |
| CLK2   | 13                                     |
| CLK4   | 12                                     |
| CSNK1E | 25                                     |
| DYRK1A | 16                                     |
| DYRK1B | 22                                     |
| GSK3B  | 29                                     |
| MAP4K4 | 28                                     |
| STK10  | 18                                     |

Data extracted from a kinome scan of 317 kinases.

## **Experimental Protocols**



## **Protocol 1: NanoBRET™ Target Engagement Assay**

This protocol provides a general workflow for assessing the binding of ODM-203 to a target kinase in live cells.

#### Materials:

- HEK293 cells
- Plasmid encoding the target kinase fused to NanoLuc® luciferase
- Transfection reagent
- Opti-MEM® I Reduced Serum Medium
- NanoBRET™ Kinase Tracer
- NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
- White, 96-well assay plates
- Luminometer

#### Methodology:

- Cell Seeding: Seed HEK293 cells in white 96-well plates at a density of 2 x 10<sup>4</sup> cells per well in 100 μL of growth medium. Incubate overnight.
- Transfection: Transfect the cells with the NanoLuc®-fused kinase plasmid according to the manufacturer's protocol for the transfection reagent.
- Compound Treatment: 24 hours post-transfection, prepare serial dilutions of ODM-203 in Opti-MEM®. Add the NanoBRET™ Tracer to the diluted compound.
- Assay Initiation: Add the compound/tracer mix to the cells.
- Luminescence Measurement: Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor mix. Read the plate on a luminometer, measuring both donor (460 nm) and acceptor (618 nm) emission.



 Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission. Plot the ratio against the ODM-203 concentration to determine the IC50 value for target engagement.

## Protocol 2: In-Cell Western Blot for Phospho-Kinase Inhibition

This protocol allows for the assessment of ODM-203's inhibitory effect on the phosphorylation of a target kinase or its substrate in a cellular context.

#### Materials:

- Cell line of interest
- ODM-203
- Growth factor or stimulus (if required to induce kinase phosphorylation)
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Primary antibodies (total and phospho-specific for the kinase or substrate)
- Secondary antibody conjugated to a fluorescent dye
- In-cell Western imaging system

#### Methodology:

- Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to adhere. Treat the cells with a serial dilution of ODM-203 for the desired time.
- Stimulation: If necessary, stimulate the cells with the appropriate growth factor to induce phosphorylation of the target kinase.
- Cell Lysis: Lyse the cells directly in the wells with lysis buffer.
- Immunostaining: Block the wells and then incubate with the primary antibodies (total and phospho-specific) overnight.



- Secondary Antibody Incubation: Wash the wells and incubate with the fluorescently labeled secondary antibody.
- Imaging and Analysis: Scan the plate using an in-cell Western imaging system. Quantify the fluorescence intensity for both the total and phosphorylated protein. Normalize the phosphoprotein signal to the total protein signal and plot the results against the ODM-203 concentration to determine the IC50.

### **Visualizations**



Click to download full resolution via product page

Caption: Experimental workflow for characterizing and minimizing off-target effects.





Click to download full resolution via product page

Caption: Simplified overview of FGFR and VEGFR signaling pathways inhibited by ODM-203.





Click to download full resolution via product page

Caption: Troubleshooting logic for unexpected experimental outcomes with ODM-203.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. lirias.kuleuven.be [lirias.kuleuven.be]
- 2. probiologists.com [probiologists.com]
- To cite this document: BenchChem. [How to minimize ODM-203 off-target kinase inhibition].
   BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b1578477#how-to-minimize-odm-203-off-target-kinase-inhibition]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com